Cxrharwgc
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Overview
Description
HS 024 is a highly potent melanocortin MC 4 receptor antagonist. It is known for its ability to increase food intake and block α-MSH- and MTII-induced hypotension and bradycardia in rats following central administration in vivo . The compound has a molecular weight of 1266.5 and a chemical formula of C58H79N19O10S2 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of HS 024 involves the formation of a disulfide bridge between cysteine residues at positions 1 and 9. The sequence of HS 024 is CXRHXRWGC, with modifications including N-terminal acetylation of cysteine, replacement of leucine with norleucine at position 2, and replacement of leucine with naphthylalanine at position 5 .
Industrial Production Methods
Industrial production methods for HS 024 are not widely documented. the synthesis typically involves solid-phase peptide synthesis (SPPS) techniques, which allow for the sequential addition of amino acids to a growing peptide chain. The final product is purified using high-performance liquid chromatography (HPLC) to achieve a purity of ≥95% .
Chemical Reactions Analysis
Types of Reactions
HS 024 primarily undergoes peptide bond formation and disulfide bridge formation during its synthesis. It does not typically undergo oxidation, reduction, or substitution reactions under standard conditions.
Common Reagents and Conditions
Peptide Bond Formation: Reagents such as N,N’-diisopropylcarbodiimide (DIC) and N-hydroxysuccinimide (NHS) are commonly used.
Disulfide Bridge Formation: Oxidizing agents like iodine or air oxidation are used to form the disulfide bridge between cysteine residues.
Major Products Formed
The major product formed from these reactions is the HS 024 peptide with a disulfide bridge, resulting in a cyclic structure that enhances its stability and biological activity .
Scientific Research Applications
HS 024 has several scientific research applications, particularly in the fields of chemistry, biology, and medicine:
Chemistry: Used as a tool to study peptide synthesis and disulfide bridge formation.
Mechanism of Action
HS 024 exerts its effects by antagonizing the melanocortin MC 4 receptor. This receptor is involved in regulating food intake and energy expenditure. By blocking the receptor, HS 024 increases food intake and counteracts the effects of α-MSH and MTII, which are agonists of the melanocortin receptors . The molecular targets include the melanocortin MC 4 receptor, and the pathways involved are related to energy homeostasis and cardiovascular regulation .
Comparison with Similar Compounds
Similar Compounds
SHU 9119: Another melanocortin receptor antagonist with similar effects on food intake and cardiovascular regulation.
Agouti-related peptide (AgRP): An endogenous antagonist of melanocortin receptors that also increases food intake.
Uniqueness of HS 024
HS 024 is unique due to its high potency and selectivity for the melanocortin MC 4 receptor. It has Ki values of 0.29, 18.6, 5.45, and 3.29 nM for cloned human MC 4, MC 1, MC 3, and MC 5 receptors, respectively . This selectivity profile makes it a valuable tool for studying the specific roles of the MC 4 receptor in various physiological processes .
Properties
Molecular Formula |
C58H81N19O10S2 |
---|---|
Molecular Weight |
1268.5 g/mol |
IUPAC Name |
2-[(2-acetamido-3-sulfanylpropanoyl)amino]-N-[1-[[1-[[1-[[1-[[1-[[2-[(1-amino-1-oxo-3-sulfanylpropan-2-yl)amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]hexanamide |
InChI |
InChI=1S/C58H81N19O10S2/c1-3-4-14-40(74-56(87)47(30-89)70-32(2)78)51(82)72-41(16-9-20-65-57(60)61)53(84)77-45(25-37-27-64-31-69-37)55(86)75-43(23-33-18-19-34-11-5-6-12-35(34)22-33)54(85)73-42(17-10-21-66-58(62)63)52(83)76-44(24-36-26-67-39-15-8-7-13-38(36)39)50(81)68-28-48(79)71-46(29-88)49(59)80/h5-8,11-13,15,18-19,22,26-27,31,40-47,67,88-89H,3-4,9-10,14,16-17,20-21,23-25,28-30H2,1-2H3,(H2,59,80)(H,64,69)(H,68,81)(H,70,78)(H,71,79)(H,72,82)(H,73,85)(H,74,87)(H,75,86)(H,76,83)(H,77,84)(H4,60,61,65)(H4,62,63,66) |
InChI Key |
GGQSIKFBYWFXSG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC3=CC=CC=C3C=C2)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NCC(=O)NC(CS)C(=O)N)NC(=O)C(CS)NC(=O)C |
Origin of Product |
United States |
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